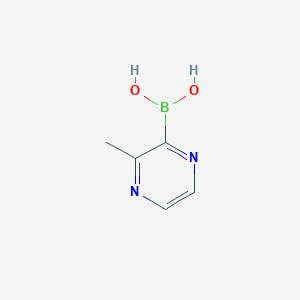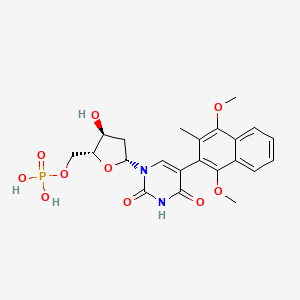![molecular formula C24H16Br2 B12941605 1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene is a complex organic compound characterized by its multiple bromine substitutions on a phenyl ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene typically involves multiple steps of bromination and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine and a suitable catalyst such as iron(III) bromide or aluminum chloride . The process is optimized for high efficiency and purity, ensuring that the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce larger, more complex aromatic systems .
Aplicaciones Científicas De Investigación
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates by providing a scaffold for further functionalization.
Mecanismo De Acción
The mechanism of action for 1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene in chemical reactions involves the activation of the bromine atoms, which can then participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler compound with a single bromine substitution on a benzene ring.
1-bromo-2-isopropoxybenzene: Another brominated benzene derivative with different functional groups.
Uniqueness
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene is unique due to its multiple bromine substitutions and the potential for forming complex aromatic systems through coupling reactions. This makes it a valuable compound in organic synthesis and material science .
Propiedades
Fórmula molecular |
C24H16Br2 |
|---|---|
Peso molecular |
464.2 g/mol |
Nombre IUPAC |
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C24H16Br2/c25-23-15-7-5-13-21(23)19-11-3-1-9-17(19)18-10-2-4-12-20(18)22-14-6-8-16-24(22)26/h1-16H |
Clave InChI |
ISMOGKBLTSEBHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2C3=CC=CC=C3Br)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)

![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)




![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)

![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)


![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)

